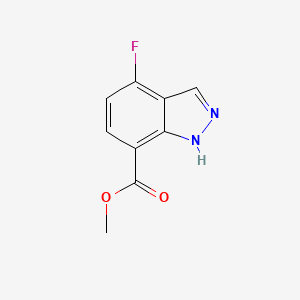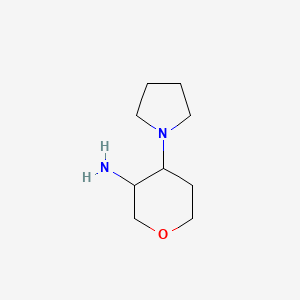![molecular formula C12H7ClN4O2 B13914298 4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 77712-92-6](/img/structure/B13914298.png)
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the aromatic ring enhances its reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving 4-chloro-3-nitrobenzaldehyde and 2-aminopyridine in the presence of a base can lead to the formation of the desired imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Multi-component reactions (MCRs) are often employed to streamline the synthesis process, reducing the number of steps and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazopyridines: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazo[4,5-c]pyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-nitrophenylacetic acid
- 4-Nitrophenyl chloroformate
- 4-Chloropyridine
Uniqueness
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine is unique due to its dual aromatic system and the presence of both chloro and nitro groups. This combination provides a versatile platform for further chemical modifications and enhances its potential for diverse applications .
Propriétés
Numéro CAS |
77712-92-6 |
|---|---|
Formule moléculaire |
C12H7ClN4O2 |
Poids moléculaire |
274.66 g/mol |
Nom IUPAC |
4-chloro-2-(4-nitrophenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7ClN4O2/c13-11-10-9(5-6-14-11)15-12(16-10)7-1-3-8(4-2-7)17(18)19/h1-6H,(H,15,16) |
Clé InChI |
PDRSNDTUWKEHCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)



![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)

![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)

![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)


